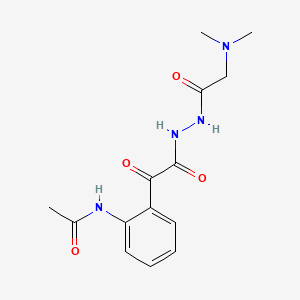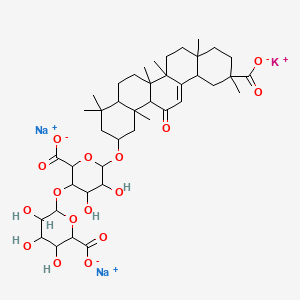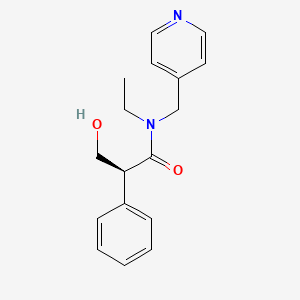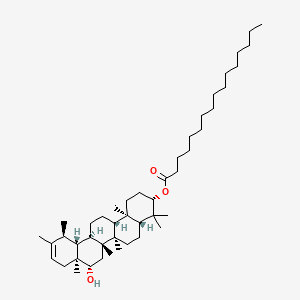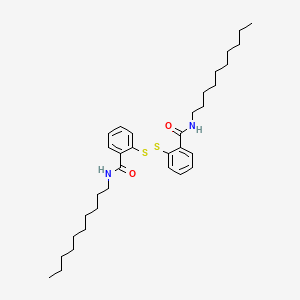
2,2'-Dithiobis(N-Decylbenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dithiobis(N-Decylbenzamide) is a chemical compound characterized by the presence of two benzamide groups connected by a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-Decylbenzamide) typically involves the reaction of decylbenzamide with a disulfide-forming reagent. One common method is the oxidation of thiol precursors in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of 2,2’-Dithiobis(N-Decylbenzamide) may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dithiobis(N-Decylbenzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzamide groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
2,2’-Dithiobis(N-Decylbenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Dithiobis(N-Decylbenzamide) involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other biomolecules, leading to the formation of mixed disulfides. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which play a crucial role in redox regulation and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dithiobis(N-Methylbenzamide): Similar structure but with methyl groups instead of decyl groups.
2,2’-Dithiobis(Benzamide): Lacks the alkyl substituents on the benzamide groups.
2,2’-Dithiobis(N,N-Dimethylbenzamide): Contains dimethyl groups on the benzamide nitrogen atoms.
Uniqueness
2,2’-Dithiobis(N-Decylbenzamide) is unique due to its long alkyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formation of micelles and other self-assembled structures.
Propiedades
Número CAS |
63956-26-3 |
|---|---|
Fórmula molecular |
C34H52N2O2S2 |
Peso molecular |
584.9 g/mol |
Nombre IUPAC |
N-decyl-2-[[2-(decylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H52N2O2S2/c1-3-5-7-9-11-13-15-21-27-35-33(37)29-23-17-19-25-31(29)39-40-32-26-20-18-24-30(32)34(38)36-28-22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22,27-28H2,1-2H3,(H,35,37)(H,36,38) |
Clave InChI |
PBBMUBRYBYZLDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12781747.png)

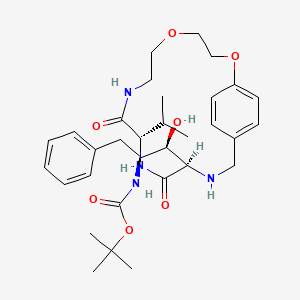
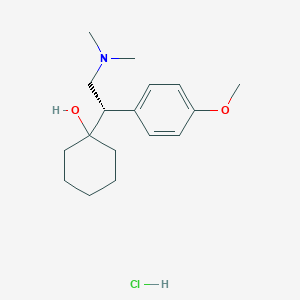

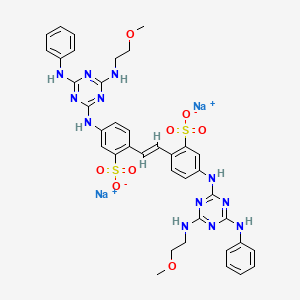
![[2-(Heptanoyloxymethyl)-2-(3-methylbutanoyloxymethyl)-3-octanoyloxypropyl] dodecanoate](/img/structure/B12781785.png)

